Thiazolo[5,4-d]isothiazole
Description
Properties
CAS No. |
177321-63-0 |
|---|---|
Molecular Formula |
C4H2N2S2 |
Molecular Weight |
142.194 |
IUPAC Name |
[1,2]thiazolo[5,4-d][1,3]thiazole |
InChI |
InChI=1S/C4H2N2S2/c1-3-4(8-6-1)5-2-7-3/h1-2H |
InChI Key |
VUMMHQYLLNYPBD-UHFFFAOYSA-N |
SMILES |
C1=NSC2=C1SC=N2 |
Synonyms |
Thiazolo[5,4-d]isothiazole (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of Thiazolo[5,4-d]isothiazole and Analogues
- Thiazolo[5,4-d]thiazole: Over 400 derivatives have been synthesized, with applications in organic electronics due to their high HOMO energy levels and π-conjugation . In contrast, this compound derivatives are fewer (<20 reported) and primarily explored for synthetic novelty .
- Thiadiazoles: These monocyclic compounds lack fused rings but share sulfur and nitrogen content, enabling diverse bioactivity (e.g., antimicrobial, anticancer) .
Pharmacological and Material Properties
Electronic and Optical Properties
- Thiazolo[5,4-d]thiazole : Displays energy gaps of 2.5–3.0 eV, making it suitable for electroluminescent devices . Derivatives like 2,5-bis(4-methoxyphenyl)thiazolo[5,4-d]thiazole exhibit tunable photoluminescence based on substituents .
- This compound : Preliminary data suggest similar electronic properties, but systematic studies are lacking .
Preparation Methods
General Reaction Mechanism
The thermolysis of 4,4′-disubstituted 5,5′-bi(1,2,3-dithiazolylidenes) serves as a primary route to access 3,6-disubstituted isothiazolo[5,4-d]isothiazoles. This transformation involves a cascade of ring-opening and ring-closing steps, typically conducted under inert atmospheres at elevated temperatures (230–300°C). The rigidity of the bi(dithiazolylidene) precursor ensures planar geometry in the final product, critical for electronic applications.
Substrate Scope and Yields
Key substituents on the bi(dithiazolylidene) precursors dictate reaction efficiency and product stability. For example:
| Precursor Substituent | Product Substituent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4,4′-Dichloro | 3,6-Dichloro | 300 | 8 |
| 4,4′-Diphenyl | 3,6-Diphenyl | 110 | 76–96 |
| 4,4′-Di(thien-2-yl) | 3,6-Di(thien-2-yl) | 110 | 82–95 |
Chlorinated derivatives exhibit lower yields due to competing side reactions, such as sulfur extrusion and decomposition. In contrast, aryl- and thienyl-substituted precursors achieve near-quantitative conversions under optimized conditions, attributed to enhanced stabilization of intermediates through conjugation.
Thiophile-Mediated Ring Transformations
Role of Thiophiles
The addition of thiophiles, such as tetraethylammonium iodide (Et₄NI) or triphenylphosphine (Ph₃P), significantly accelerates the conversion of bi(dithiazolylidenes) to isothiazolo[5,4-d]isothiazoles. These agents act as sulfur scavengers, mitigating side reactions and enabling milder reaction temperatures (110°C).
Optimization of Reaction Conditions
A comparative analysis of thiophile effects reveals Et₄NI as the most efficient mediator:
| Thiophile | Equivalents | Time (h) | Yield (%) |
|---|---|---|---|
| None | – | 29 | 76 |
| Ph₃P | 2–4 | 2 | 95–100 |
| Et₄NI | 0.2 | 2 | 100 |
Notably, Et₄NI eliminates the need for chromatographic purification, as it avoids byproducts like triphenylphosphine sulfide. The thiophile’s concentration also impacts reaction kinetics; excess Et₄NI prolongs reaction times, while substoichiometric amounts maintain efficiency.
Post-Synthetic Functionalization
Bromination Strategies
3,6-Di(thien-2-yl)isothiazolo[5,4-d]isothiazole undergoes regioselective bromination using N-bromosuccinimide (NBS) in chloroform/acetic acid (1:1). This yields 3,6-di(5,5′-dibromothien-2-yl) derivatives, pivotal for further cross-coupling reactions:
The reaction proceeds at 70°C for 7 hours, affording a 63% yield of the dibrominated product.
Challenges in Nucleophilic Substitution
Efforts to substitute chlorine atoms in 3,6-dichloroisothis compound with methoxide or pyrrolidine nucleophiles have proven unsuccessful, yielding intractable mixtures. This underscores the electrophilic sensitivity of the core structure, necessitating protective strategies during functionalization.
Mechanistic Insights
ANRORC Pathway
The thiophile-mediated transformation follows an Addition of Nucleophile, Ring Opening, and Ring Closing (ANRORC) mechanism. Et₄NI facilitates the cleavage of sulfur-sulfur bonds in the bi(dithiazolylidene), generating reactive intermediates that recombine to form the isothis compound framework. Computational studies corroborate the conrotatory displacement of aryl groups during ring closure, preserving planarity in the final product.
Q & A
Q. What are the common synthetic methods for preparing Thiazolo[5,4-d]thiazole (TTz) derivatives, and how do reaction conditions influence product purity?
TTz derivatives are typically synthesized via condensation reactions between dithiooxamide and aldehydes. Microwave-assisted methods (e.g., 100–120°C, 20–30 minutes) enhance reaction efficiency and yield compared to traditional reflux . Ambient-condition syntheses using ethanol as a solvent have also been optimized to reduce energy consumption while maintaining crystallinity . Purity is influenced by stoichiometric ratios, solvent choice (e.g., acetic acid as a catalyst), and post-synthetic purification via column chromatography .
Q. How is the structural integrity of TTz-based materials validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) confirms the planar, conjugated TTz core, with bond lengths (~1.36 Å for C–N) and dihedral angles (<10°) indicating strong π-π stacking . Nuclear magnetic resonance (NMR) spectroscopy, particularly and , resolves substituent effects on electron density, such as alkyl chain-induced torsional strain in thiophene-TTz hybrids .
Q. What role does TTz play in enhancing charge transport in organic semiconductors?
The TTz core’s rigid, electron-deficient structure promotes high electron mobility (up to 0.1 cm/V·s) in conjugated polymers. Alkoxy side chains (e.g., methoxy or heptyloxy) reduce intermolecular repulsion, facilitating π-orbital overlap and charge delocalization . Time-resolved microwave conductivity (TRMC) measurements validate these properties .
Advanced Research Questions
Q. How can TTz-based metal-organic frameworks (MOFs) be optimized for selective detection of environmental contaminants?
TTz-MOFs (e.g., Cd/Zn-PyTTz) exploit ligand-to-metal charge transfer (LMCT) for fluorescence quenching. Incorporating 5-hydroxyisophthalate (5-OH-IPA) as a co-ligand enhances sensitivity to nitroaromatics (e.g., 2,4,6-trinitrophenol) via Förster resonance energy transfer (FRET), achieving detection limits of 10 M . Solvothermal synthesis at 85°C for 48 hours ensures framework stability in aqueous media .
Q. What strategies improve the efficiency of TTz-based hole-transporting materials (HTMs) in perovskite solar cells (PSCs)?
Substituent engineering, such as introducing spirobifluorene donors, reduces recombination losses by aligning frontier molecular orbitals (FMOs) with perovskite bands. Density functional theory (DFT) calculations guide the design of D–π–A architectures, achieving power conversion efficiencies (PCE) >18% . Co-deposition with lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) enhances conductivity .
Q. How do structural modifications of TTz impact photophysical properties in luminescent materials?
Alkyl chain length inversely correlates with bandgap (e.g., 2.5 eV for heptyloxy vs. 3.0 eV for methoxy derivatives), as shown by UV-vis and cyclic voltammetry. Transient absorption spectroscopy reveals prolonged excited-state lifetimes (≥5 ns) in alkoxy-substituted TTz, making them suitable for NIR-emitting diodes .
Q. What methodologies address contradictions in reported charge mobility values for TTz-based polymers?
Discrepancies arise from varying film morphology (e.g., blade-coated vs. spin-coated). Grazing-incidence wide-angle X-ray scattering (GIWAXS) identifies edge-on vs. face-on crystallite orientations, which influence mobility. Atomic force microscopy (AFM) further correlates surface roughness (<2 nm) with device performance .
Q. How can TTz-functionalized covalent organic frameworks (COFs) enhance photocatalytic hydrogen evolution?
TTz-COFs (e.g., TpDTz) paired with Ni(SR) clusters achieve a hydrogen evolution rate (HER) of 12.4 mmol/g/h under visible light. The TTz unit’s electron-deficient nature stabilizes charge-separated states, while imine linkages ensure hydrolytic stability. Transient photovoltage measurements confirm prolonged carrier lifetimes (>100 µs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
